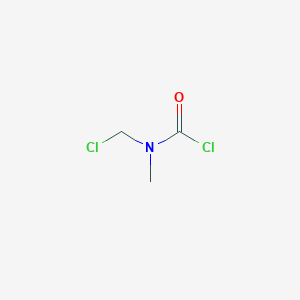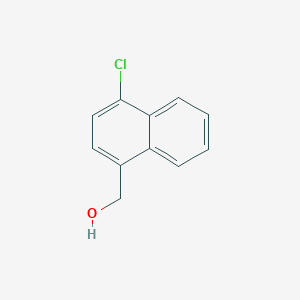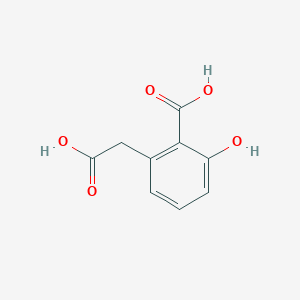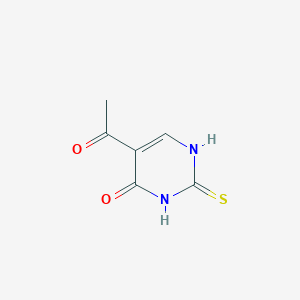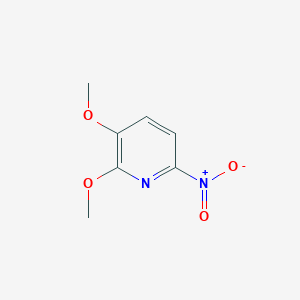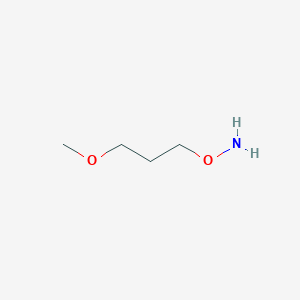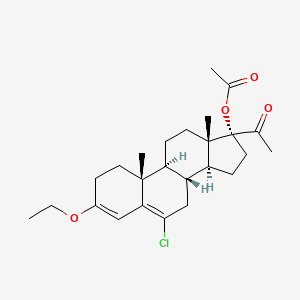
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2CP-TMD) is a boron-containing compound that has been studied for its potential applications in chemical synthesis and scientific research. This compound is structurally similar to other boron-containing compounds, such as boronic acids, and has been used in a variety of research applications.
Scientific Research Applications
Synthesis of Novel Derivatives and Potential Therapeutics
- Novel Derivative Synthesis : A series of novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized, showing potential applications in synthesizing boron-containing stilbene derivatives, which are useful in Liquid Crystal Display (LCD) technology (Das et al., 2015).
- Therapeutic Applications : These derivatives are also being explored for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Inhibition of Serine Proteases
- Protease Inhibition : Certain derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Lipogenesis Inhibition and Potential Lipid-Lowering Drugs
- Lipogenesis Inhibition : Specific derivatives, such as BF102, have shown the ability to inhibit lipogenesis by suppressing lipogenic gene expression in mammalian hepatocytes. This suggests potential as a lead for lipid-lowering drugs (Das et al., 2011).
Reaction Studies and Chemical Properties
- Chemical Reaction Studies : The reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines, demonstrates the versatile reactivity of these compounds (Kuznetsov et al., 2001).
- Utilization in Synthesis : The compound has been used effectively in double nucleophilic addition reactions for the synthesis of delta-hydroxyesters, demonstrating its utility as a latent acrolein synthon (Shimizu et al., 2010).
Development of New Materials and Reagents
- New Material Synthesis : The development of a scalable process for the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives showcases its potential in material synthesis, particularly in the production of key propargylation reagents (Fandrick et al., 2012).
- Synthesis of Silicon-Based Drugs : The development of new building blocks for silicon-based drugs and odorants using derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane highlights its potential in the synthesis of biologically active compounds, such as the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Metal Binding and Luminescence Studies
- Metal Binding : The compound has been used in the study of metal binding, particularly in the context of di-gold(I)-substituted bithiophene, which exhibits green structured luminescence and red-shifted absorption profiles (Peay et al., 2011).
Electrochemical Properties
- Electrochemical Analysis : Comparative studies of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, have provided insights into their electrochemical properties, demonstrating a lower oxidation potential for organoborates compared to organoboranes (Tanigawa et al., 2016).
Synthesis of Electron Transport Materials
- Material Synthesis : The compound has been used in the synthesis of electron transport materials, demonstrating its potential in the materials field for the development of triphenylene-based electronic materials (Xiangdong et al., 2017).
Crystal Structure and DFT Studies
- Structural Analysis : Crystal structure and density functional theory (DFT) studies of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been conducted, providing detailed insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Catalysis and Dehydrogenative Borylation
- Catalysis Research : Research into the catalytic activity of the compound has been conducted, particularly in the dehydrogenative borylation of vinylarenes, demonstrating its utility in the stereoselective synthesis of vinylboronates (Murata et al., 2002).
properties
IUPAC Name |
2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYARTXMDWRAVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442807 | |
| Record name | 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
195062-61-4 | |
| Record name | 4-Chlorophenylboronic acid pinacol ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)


